molecular formula C21H21N3O3 B2605771 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide CAS No. 898438-41-0

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide

Cat. No.: B2605771
CAS No.: 898438-41-0
M. Wt: 363.417
InChI Key: ZOMXCSIMLRDQJL-UHFFFAOYSA-N
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Description

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a hexahydropyridoquinoline core and an oxalamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery and organic synthesis.

Preparation Methods

The synthesis of N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the oxalamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity or chemical stability.

Scientific Research Applications

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

When compared to other similar compounds, N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide stands out due to its unique combination of a hexahydropyridoquinoline core and an oxalamide moiety. Similar compounds include:

    N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide: This compound has a furan-2-carboxamide group instead of the oxalamide moiety.

    N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide: This variant includes a thiophene-2-carboxamide group.

Properties

IUPAC Name

N-(2-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-5-2-3-7-17(13)23-21(27)20(26)22-16-11-14-6-4-10-24-18(25)9-8-15(12-16)19(14)24/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXCSIMLRDQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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